molecular formula C22H26N2O3 B2366156 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide CAS No. 954684-20-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Cat. No.: B2366156
CAS No.: 954684-20-9
M. Wt: 366.461
InChI Key: HDTIRMPPCRWJFM-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a butyl group, and an ethoxybenzamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid, such as hydrochloric acid.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a strong base like sodium hydride.

    Formation of the Ethoxybenzamide Moiety: The ethoxybenzamide moiety can be synthesized by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the quinoline derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxybenzamide moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s quinoline core allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is unique due to the presence of the ethoxybenzamide moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-5-14-24-19-12-11-17(15-16(19)10-13-21(24)25)23-22(26)18-8-6-7-9-20(18)27-4-2/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTIRMPPCRWJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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